6-Fluorothiochromane-4-sulfonyl chloride 1,1-dioxide
Description
6-Fluorothiochromane-4-sulfonyl chloride 1,1-dioxide is a fluorinated sulfonyl chloride derivative of the thiochromane dioxide scaffold. The compound features a thiochromane ring system (a sulfur-containing bicyclic structure) with a sulfonyl chloride group at position 4 and a fluorine substituent at position 5. The 1,1-dioxide moiety indicates the oxidation state of the sulfur atom, which is critical for its electronic and reactive properties. Fluorination at position 6 likely enhances its metabolic stability and modulates electronic effects, making it valuable in medicinal chemistry or materials science applications .
Properties
Molecular Formula |
C9H8ClFO4S2 |
|---|---|
Molecular Weight |
298.7 g/mol |
IUPAC Name |
6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClFO4S2/c10-17(14,15)9-3-4-16(12,13)8-2-1-6(11)5-7(8)9/h1-2,5,9H,3-4H2 |
InChI Key |
VKEDCFUKEUZFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1S(=O)(=O)Cl)C=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride typically involves the following steps:
Formation of the Benzothiopyran Ring: The initial step involves the formation of the benzothiopyran ring system through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with a thiol compound under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the benzothiopyran ring through a fluorination reaction. This can be accomplished using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the fluorinated benzothiopyran derivative with chlorosulfonic acid or a similar sulfonylating agent.
Industrial Production Methods
Industrial production of 6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl chloride group, converting it to a sulfonamide or sulfonic acid derivative.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), and thiols (R-SH) are employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonamides and sulfonic acids.
Substitution: Sulfonamide derivatives, sulfonate esters, and thiol-substituted products.
Scientific Research Applications
6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl chloride derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Structural Variations
- Halogen Substitution : The 6-fluoro group in the target compound contrasts with bromine (6-Br) in CAS 1172986-17-2 and chlorine (6-Cl) in CAS 1039912-70-3. Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase stability compared to bulkier halogens .
- Functional Groups: The sulfonyl chloride group at position 4 distinguishes the target compound from analogs like 4-amino derivatives (e.g., CAS 1039912-70-3). Sulfonyl chlorides are highly reactive, enabling further derivatization (e.g., nucleophilic substitution) compared to amines, which are more stable .
Research Findings and Implications
- Medicinal Chemistry : Fluorinated sulfonyl chlorides are intermediates in protease inhibitor development. The target compound’s fluorine atom may enhance bioavailability compared to chlorine/bromine analogs .
- Materials Science : Thiophene dioxides (e.g., nifurtimox in ) demonstrate electron-deficient properties for organic electronics. The target compound’s sulfonyl chloride group could enable polymerization or crosslinking .
Biological Activity
6-Fluorothiochromane-4-sulfonyl chloride 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C9H8ClFNO2S2
- Molecular Weight: 273.75 g/mol
- IUPAC Name: this compound
The synthesis of this compound typically involves sulfonylation reactions where thiochromane derivatives are treated with chlorosulfonic acid or sulfur trioxide in the presence of a base. This process allows for the introduction of the sulfonyl chloride functional group.
Biological Activities
Antimicrobial Properties:
Recent studies have indicated that 6-Fluorothiochromane-4-sulfonyl chloride exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways essential for bacterial survival.
Antiviral Effects:
Preliminary research suggests that this compound may also possess antiviral properties. It has been shown to inhibit viral replication by targeting specific viral enzymes, thereby preventing the virus from successfully proliferating within host cells.
Anti-inflammatory Potential:
In vitro studies have demonstrated that derivatives of this compound can modulate inflammatory pathways, suggesting a potential application in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.
The biological activity of 6-Fluorothiochromane-4-sulfonyl chloride is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in bacterial metabolism and viral replication.
- Receptor Modulation: It could also modulate receptor activity related to inflammatory responses, leading to reduced inflammation and pain.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 6-Fluorothiochromane-4-sulfonyl chloride against several Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Antiviral Activity
In a controlled laboratory setting, the antiviral activity was assessed using a viral replication assay. The compound demonstrated an IC50 value of 15 µM against influenza virus, indicating its effectiveness in inhibiting viral proliferation.
Comparative Analysis
| Property/Activity | 6-Fluorothiochromane-4-sulfonyl chloride | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | High efficacy against various bacteria | Moderate efficacy in analogs |
| Antiviral Activity | Significant inhibition of viral replication | Limited antiviral properties |
| Anti-inflammatory Effects | Modulates inflammatory pathways | Variable effects in related compounds |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
